![molecular formula C26H28N4O4 B10841412 2,7-Bis[2-(pyrrolidino)acetamido]anthraquinone](/img/structure/B10841412.png)
2,7-Bis[2-(pyrrolidino)acetamido]anthraquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Bis[2-(pyrrolidino)acetamido]anthraquinone is a synthetic organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in cancer treatment .
Méthodes De Préparation
The synthesis of 2,7-Bis[2-(pyrrolidino)acetamido]anthraquinone involves multiple steps. One common method starts with the acetylation of 2,7-diaminoanthraquinone to form a 2,7-disubstituted anthraquinone derivative. This intermediate can then be further aminated to produce the final compound . The reaction conditions typically involve the use of pyrophosphoryl chloride for cyclization and various amines for the amination steps .
Analyse Des Réactions Chimiques
2,7-Bis[2-(pyrrolidino)acetamido]anthraquinone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amido groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Its ability to inhibit telomerase and other cellular proteins makes it a potential anticancer agent.
Mécanisme D'action
The primary mechanism of action of 2,7-Bis[2-(pyrrolidino)acetamido]anthraquinone involves the inhibition of telomerase activity. Telomerase is an enzyme that adds repetitive nucleotide sequences to the ends of chromosomes, thereby maintaining their stability and integrity. By inhibiting telomerase, the compound can induce cellular senescence and apoptosis in cancer cells . Additionally, it may interact with other cellular proteins and pathways involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
2,7-Bis[2-(pyrrolidino)acetamido]anthraquinone can be compared with other anthraquinone derivatives, such as:
Doxorubicin: A well-known anthraquinone derivative used in cancer therapy.
Mitoxantrone: Another anthraquinone derivative with anticancer properties.
The uniqueness of this compound lies in its specific inhibition of telomerase, which distinguishes it from other anthraquinone derivatives that primarily target DNA .
Propriétés
Formule moléculaire |
C26H28N4O4 |
|---|---|
Poids moléculaire |
460.5 g/mol |
Nom IUPAC |
N-[9,10-dioxo-7-[(2-pyrrolidin-1-ylacetyl)amino]anthracen-2-yl]-2-pyrrolidin-1-ylacetamide |
InChI |
InChI=1S/C26H28N4O4/c31-23(15-29-9-1-2-10-29)27-17-5-7-19-21(13-17)26(34)22-14-18(6-8-20(22)25(19)33)28-24(32)16-30-11-3-4-12-30/h5-8,13-14H,1-4,9-12,15-16H2,(H,27,31)(H,28,32) |
Clé InChI |
CJLKYQVGOOCWAC-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CC(=O)NC2=CC3=C(C=C2)C(=O)C4=C(C3=O)C=C(C=C4)NC(=O)CN5CCCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




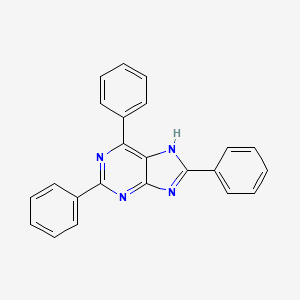
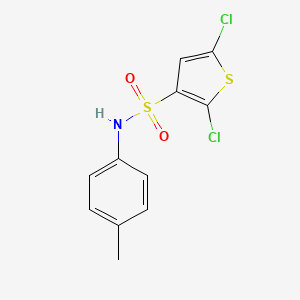
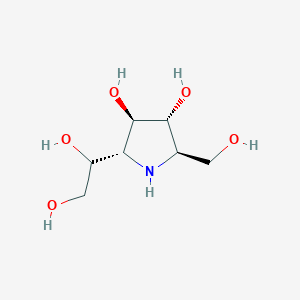


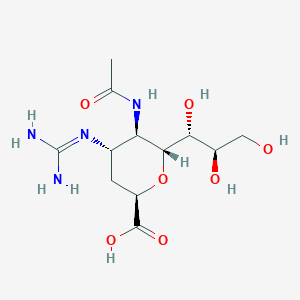

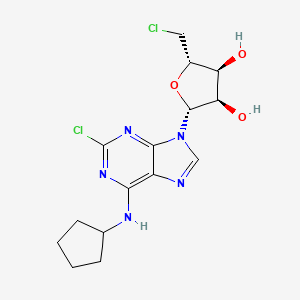
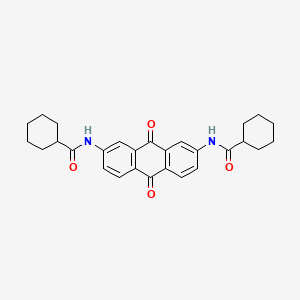
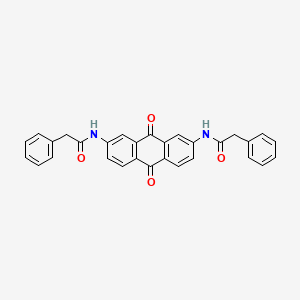
![2,7-Bis[2-(isobutylamino)acetamido]anthraquinone](/img/structure/B10841388.png)
![2,7-Bis[2-(dimethylamino)acetamido]anthraquinone](/img/structure/B10841391.png)
![2,7-Bis[2-(ethylamino)acetamido]anthraquinone](/img/structure/B10841396.png)